molecular formula C10H10ClNO4 B1452753 2-(4-Methyl-2-nitrophenoxy)propanoyl chloride CAS No. 1160257-28-2

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Cat. No. B1452753
CAS RN: 1160257-28-2
M. Wt: 243.64 g/mol
InChI Key: LXOJOTMFPMSXRJ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride (MNPPC) is an organic compound that is used in a variety of synthetic organic chemistry applications. It is a versatile reagent that is used in a variety of synthetic organic chemistry reactions, such as nucleophilic substitution, acylation, and other transformations. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Catalysis and Chemical Synthesis

One area of application involves the use of related nitrophenol compounds in catalysis and synthesis. For example, the study of catalytic nanoreactors for ester hydrolysis highlights the importance of specific functional groups in facilitating chemical transformations. These nanoreactors demonstrate how variations in chemical structure, such as the presence of nitrophenol groups, can significantly affect catalytic activity and selectivity (Berlamino et al., 2010).

Environmental Science and Biodegradation

In environmental science, the degradation and transformation of nitrophenol derivatives have been studied extensively. These compounds often arise as pollutants, and understanding their biodegradation pathways is crucial for environmental remediation. Research on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 provides insights into microbial pathways capable of degrading nitrophenol pollutants, indicating the broader environmental significance of studying such chemical transformations (Bhushan et al., 2000).

Radiopharmaceutical Research

The synthesis, radiolabeling, and stability studies of nitrophenol complexes for potential use as hypoxia imaging radiopharmaceuticals exemplify the application of nitrophenol derivatives in medical research. These studies are fundamental in developing new diagnostic tools and understanding the bioavailability and stability of radiolabeled compounds in biological systems (Jalilian & Bineshmarvasti, 2005).

Material Science

In material science, the development and characterization of new materials often involve compounds with specific functionalities, including nitrophenol derivatives. The study on gold nanoparticles hosted in a silsesquioxane polymer for electrochemical sensor applications demonstrates how such compounds can be utilized in constructing advanced materials with specific electronic or catalytic properties (Silva et al., 2014).

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-6-3-4-9(8(5-6)12(14)15)16-7(2)10(11)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOJOTMFPMSXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2-nitrophenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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